4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine
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Overview
Description
4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine is a heterocyclic compound that features a benzothiazole ring substituted with a morpholine group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine is the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . The compound has shown significant inhibitory activity against COX-1 and COX-2 .
Mode of Action
this compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins and other inflammatory mediators . By inhibiting COX enzymes, this compound disrupts this pathway, leading to a decrease in the production of these mediators and thus reducing inflammation .
Result of Action
The inhibition of COX enzymes by this compound leads to a reduction in the production of inflammatory mediators . This results in a decrease in inflammation, making the compound potentially useful in the treatment of conditions characterized by inflammation .
Biochemical Analysis
Biochemical Properties
For instance, some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .
Cellular Effects
Thiazole derivatives have been reported to have diverse effects on various types of cells and cellular processes . For example, some thiazole derivatives have been found to have antitumor and cytotoxic activities .
Molecular Mechanism
Thiazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been reported to have diverse effects over time in laboratory settings .
Dosage Effects in Animal Models
Thiazole derivatives have been reported to have diverse effects at different dosages in animal models .
Metabolic Pathways
Thiazole derivatives have been reported to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives have been reported to interact with various transporters and binding proteins, and to have effects on their localization or accumulation .
Subcellular Localization
Thiazole derivatives have been reported to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine typically involves the reaction of 2-amino-4-chlorobenzothiazole with morpholine. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like dimethyl sulfoxide (DMSO) or dichloromethane (DCM). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms in the benzothiazole ring.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromobenzo[d]thiazol-2-yl)morpholine
- 4-(4-Methylbenzo[d]thiazol-2-yl)morpholine
- 4-(4-Nitrobenzo[d]thiazol-2-yl)morpholine
Uniqueness
4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its analogs, the chlorine substituent may enhance its potency or selectivity in certain applications .
Properties
IUPAC Name |
4-(4-chloro-1,3-benzothiazol-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-8-2-1-3-9-10(8)13-11(16-9)14-4-6-15-7-5-14/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQSOHZJORLWBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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